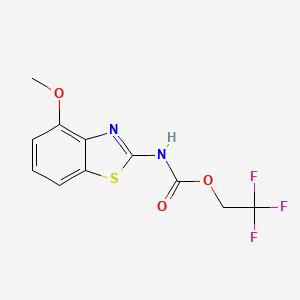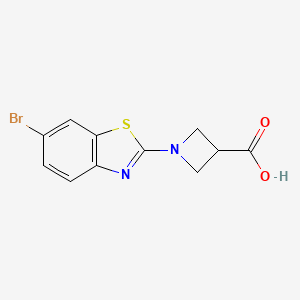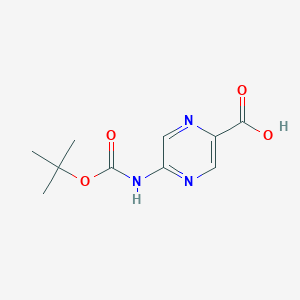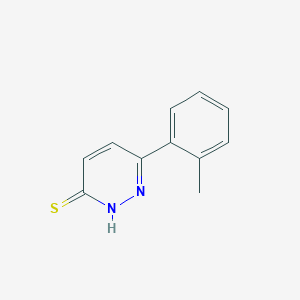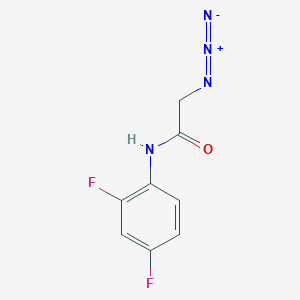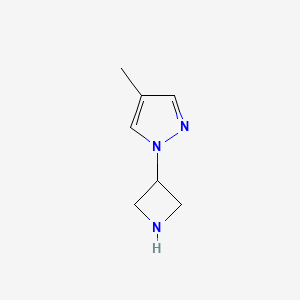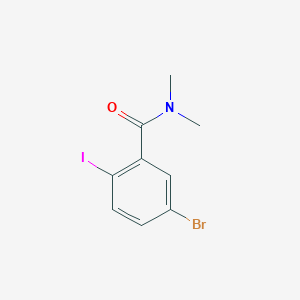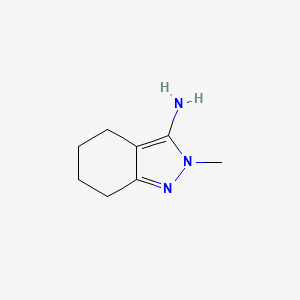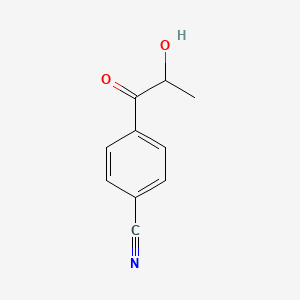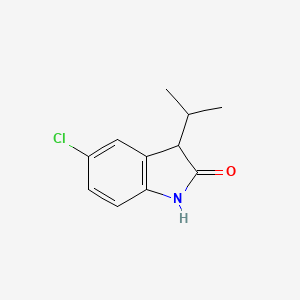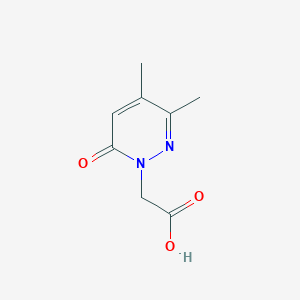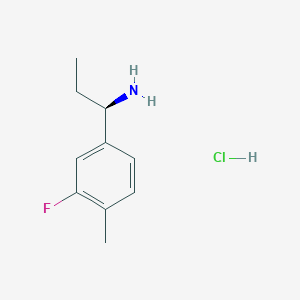
(1R)-1-(3-Fluoro-4-methylphenyl)propylamine
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its uses.
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials. It would include the reagents, conditions, and steps involved in the synthesis.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups, stereochemistry, and any interesting structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound can undergo. This could include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonists
One study explored a compound with potential relevance in the field of neurokinin-1 receptor antagonism. It described the synthesis and pre-clinical testing of a water-soluble neurokinin-1 receptor antagonist showing efficacy in models relevant to emesis and depression, demonstrating the compound's potential in clinical settings for these indications (Harrison et al., 2001).
Arylcyclohexylamine Derivatives
Research on arylcyclohexylamine derivatives, which include compounds perceived as dissociative substances with actions similar to ketamine, highlights their analytical characterization and synthesis. These substances are of interest due to their NMDA receptor antagonism and potential research chemical (RC) status, indicating a broader scope of inquiry into novel psychoactive substances (Wallach et al., 2016).
Selective Androgen Receptor Modulators (SARMs)
A study on selective androgen receptor modulators (SARMs) detailed the pharmacokinetics and metabolism of a compound, highlighting its promise as a therapeutic agent for androgen-dependent diseases. This research provides insight into the compound's absorption, distribution, metabolism, and excretion in rats, contributing to the understanding of SARMs in preclinical development (Wu et al., 2006).
Fluorescence Probes for Biological Applications
Another area of interest is the development of fluorescent probes for biological investigations. A study introduced a rhodamine-based fluorescence probe designed for the specific detection of hypochlorous acid in phagosomes, showcasing the utility of such probes in real-time imaging and biological research (Kenmoku et al., 2007).
Metabolite Detection and Drug Metabolism
Research into the metabolism of drugs like flutamide in human liver microsomes and urine of prostate cancer patients revealed new metabolites, offering insights into drug metabolism and potential biomarkers for hepatic functions. Such studies underscore the importance of understanding drug metabolism in the context of treatment efficacy and safety (Goda et al., 2006).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound. This could include toxicity data, handling precautions, and disposal procedures.
Orientations Futures
This would involve a discussion of potential future research directions. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanisms of action.
I hope this general outline is helpful. If you have a specific compound or class of compounds you’re interested in, I would be happy to try to provide more specific information.
Propriétés
IUPAC Name |
(1R)-1-(3-fluoro-4-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-3-10(12)8-5-4-7(2)9(11)6-8;/h4-6,10H,3,12H2,1-2H3;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFVOFWZXWRDE-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=C(C=C1)C)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(3-Fluoro-4-methylphenyl)propylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



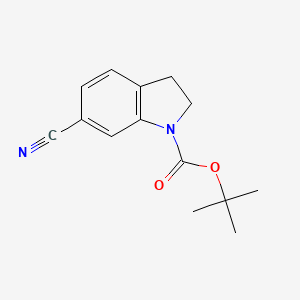
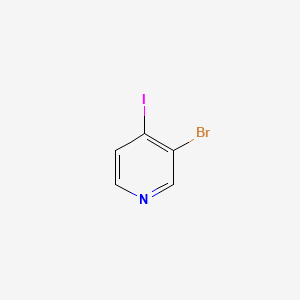
![4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline](/img/structure/B1523278.png)
